![molecular formula C23H23N3O3S B14169449 10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one CAS No. 1025354-45-3](/img/structure/B14169449.png)
10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraen-14-one is a complex organic compound with a unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the Tetracyclic Core: This step involves the construction of the tetracyclic core through cyclization reactions. Reagents such as cyclizing agents and catalysts are used to facilitate the formation of the core structure.
Introduction of Functional Groups: The dimethoxyphenyl, ethyl, and sulfanylidene groups are introduced through substitution reactions. Specific reagents and conditions are chosen to selectively introduce these groups without affecting the core structure.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a pure product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality and yield, and implementing efficient purification methods.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds within the tetracyclic core, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the tetracyclic core can produce reduced derivatives with altered electronic properties.
科学研究应用
10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[77002,7
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: Its chemical properties can be leveraged for developing new materials or chemical processes.
作用机制
The mechanism by which 10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Alteration of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell division.
相似化合物的比较
Similar Compounds
- 10-(4-Hydroxy-3,5-dimethoxyphenyl)-13-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
- 2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid
Uniqueness
10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraen-14-one is unique due to its specific combination of functional groups and tetracyclic structure
属性
CAS 编号 |
1025354-45-3 |
|---|---|
分子式 |
C23H23N3O3S |
分子量 |
421.5 g/mol |
IUPAC 名称 |
10-(2,4-dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C23H23N3O3S/c1-4-25-22(27)18-12-16-14-7-5-6-8-17(14)24-20(16)21(26(18)23(25)30)15-10-9-13(28-2)11-19(15)29-3/h5-11,18,21,24H,4,12H2,1-3H3 |
InChI 键 |
FBUMUBREOBJBBC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2CC3=C(C(N2C1=S)C4=C(C=C(C=C4)OC)OC)NC5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


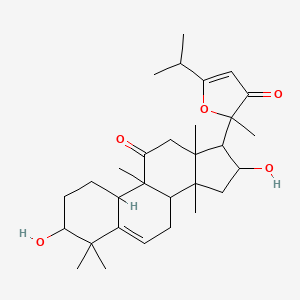
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
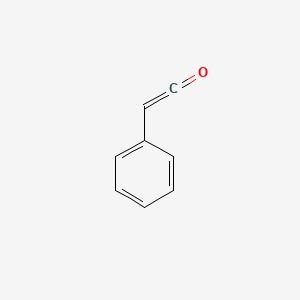
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)

![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)
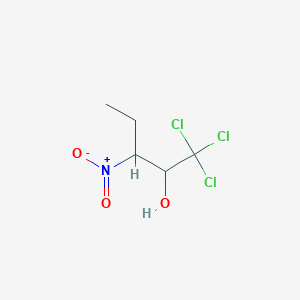
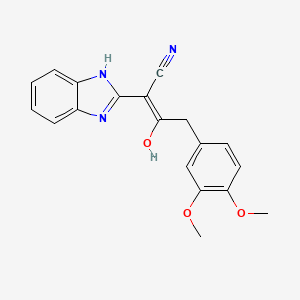
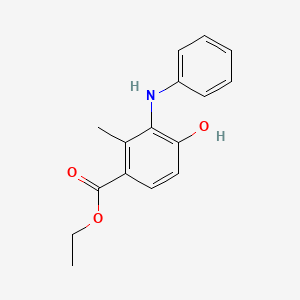
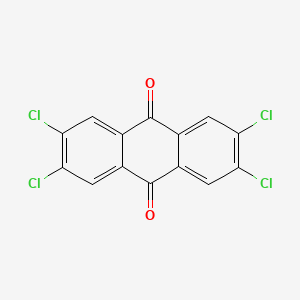

![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
